

# CAS number and supplier information for Sulfathiazole-d4

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Compound of Interest		
Compound Name:	Sulfathiazole-d4	
Cat. No.:	B561765	Get Quote

### Technical Guide: Sulfathiazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Sulfathiazole-d4**, a deuterated analog of the sulfonamide antibiotic, Sulfathiazole. This document covers its chemical identity, supplier information, relevant experimental protocols, and mechanisms of action. All quantitative data is summarized in tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams.

## **Chemical and Physical Properties**

**Sulfathiazole-d4** is the deuterium-labeled form of Sulfathiazole, primarily used as an internal standard in pharmacokinetic studies and for quantitative analysis by mass spectrometry.[1] The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled endogenous or administered compound.



Property	Value	Reference(s)
CAS Number	1020719-89-4	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>5</sub> D <sub>4</sub> N <sub>3</sub> O <sub>2</sub> S <sub>2</sub>	[2][3]
Molecular Weight	259.34 g/mol	[2][3]
Synonyms	4-Amino-N-2- thiazolylbenzenesulfonamide- d4, N1-2- Thiazolylsulfanilamide-d4	[3]
Appearance	Off-White to Pale Yellow Solid	[4]
Melting Point	172-174°C	
Purity	>98%	[4][5]
Solubility	DMSO (Slightly), Methanol (Slightly, Heated)	
Storage Conditions	-20°C Freezer	[5]

## **Supplier Information**

**Sulfathiazole-d4** is available from several chemical suppliers specializing in reference standards and isotopically labeled compounds. Researchers should request a lot-specific Certificate of Analysis (CoA) to obtain precise purity and characterization data.

#### Selected Suppliers:

- Santa Cruz Biotechnology, Inc.[3]
- MedChemExpress[1]
- BOC Sciences[6]
- Achemtek[4]
- Simson Pharma Limited[7]



- Pharmaffiliates[2]
- GlpBio[5]
- Veeprho[8]
- InvivoChem[9]

# Experimental Protocols Synthesis of Sulfathiazole-d4

A specific, detailed experimental protocol for the synthesis of **Sulfathiazole-d4** is not readily available in the reviewed literature. However, it is synthesized by incorporating deuterium atoms onto the phenyl ring of the sulfathiazole molecule. A general synthesis for unlabeled sulfathiazole typically involves the condensation of p-acetaminobenzenesulfonyl chloride with 2-aminothiazole, followed by deacetylation.

To produce the deuterated analog, a plausible route would involve using a deuterated aniline precursor. The four deuterium atoms are located on the benzene ring, ortho and meta to the amino group.

## Analytical Workflow for Quantification in Biological Matrices

**Sulfathiazole-d4** is an ideal internal standard for the quantification of sulfathiazole in complex samples like milk, water, or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized workflow based on established methods for sulfonamide analysis.

Objective: To accurately quantify the concentration of Sulfathiazole in a sample using **Sulfathiazole-d4** as an internal standard.

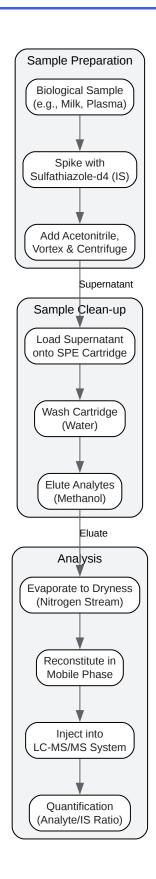
Methodology:

Sample Preparation:



- A known amount of the sample (e.g., 1-5 mL of milk or water) is transferred to a centrifuge tube.
- A precise amount of **Sulfathiazole-d4** internal standard solution is spiked into the sample.
- Proteins are precipitated and the analyte is extracted using an organic solvent such as acetonitrile.
- The mixture is vortexed and then centrifuged to separate the solid and liquid phases.
- Solid-Phase Extraction (SPE) for Clean-up:
  - The supernatant from the previous step is loaded onto an SPE cartridge (e.g., a polymeric sorbent).
  - The cartridge is washed with water to remove interfering substances.
  - The analyte and internal standard are eluted with a solvent like methanol.
- Concentration and Reconstitution:
  - The eluate is evaporated to dryness under a gentle stream of nitrogen.
  - The residue is reconstituted in a small, precise volume of mobile phase (e.g., methanol/water with formic acid).
- LC-MS/MS Analysis:
  - An aliquot of the reconstituted sample is injected into the LC-MS/MS system.
  - Chromatographic separation is typically achieved on a C18 column.
  - The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring -SRM) for both sulfathiazole and Sulfathiazole-d4.
  - The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of sulfathiazole in the original sample.





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Fig. 1: General workflow for the quantification of Sulfathiazole using an internal standard.



### **H295R Steroidogenesis Assay Protocol**

This assay is used to investigate the potential of a chemical to disrupt the production of steroid hormones. Studies have used this in vitro model to demonstrate the endocrine-disrupting effects of sulfathiazole.[5]

Objective: To measure the effects of Sulfathiazole on the production of steroid hormones (e.g., testosterone, estradiol) in H295R human adrenocortical carcinoma cells.

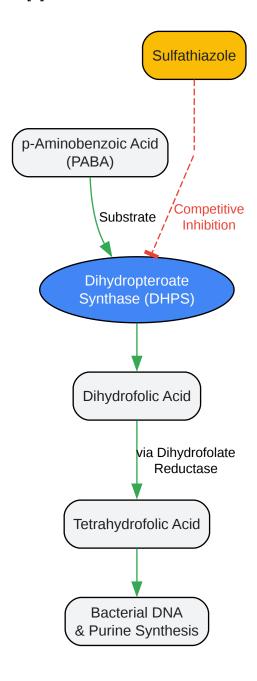
#### Methodology:

- Cell Culture: H295R cells are cultured in appropriate media until they reach a suitable confluency.
- Exposure: The cells are exposed to various concentrations of Sulfathiazole (and appropriate controls, including a vehicle control and positive controls like forskolin) for a set period, typically 48 hours.
- Hormone Extraction: After exposure, the cell culture medium is collected. Hormones are extracted from the medium, often using solid-phase or liquid-liquid extraction techniques.
- Quantification: The concentrations of key steroid hormones, such as testosterone and 17βestradiol, are measured using sensitive analytical methods like LC-MS/MS or specific immunoassays.
- Gene Expression Analysis (Optional): To investigate the mechanism, cells can be harvested, and RNA extracted. Quantitative real-time PCR (qRT-PCR) can then be performed to measure changes in the expression levels of key steroidogenic genes (e.g., CYP17, CYP19, 3βHSD).
- Data Analysis: Hormone concentrations and gene expression levels in the sulfathiazoletreated groups are compared to the vehicle control group to determine statistically significant differences.

# Mechanisms of Action Antibacterial Mechanism: Folic Acid Synthesis Inhibition



Sulfathiazole exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[6] This enzyme is critical for the synthesis of folic acid, an essential nutrient for DNA synthesis and bacterial replication. Because Sulfathiazole is structurally similar to the natural substrate, para-aminobenzoic acid (PABA), it binds to the active site of DHPS, preventing PABA from binding and thereby halting the production of dihydrofolic acid.[6] Human cells are unaffected because they do not synthesize their own folic acid; they obtain it from their diet.[6]



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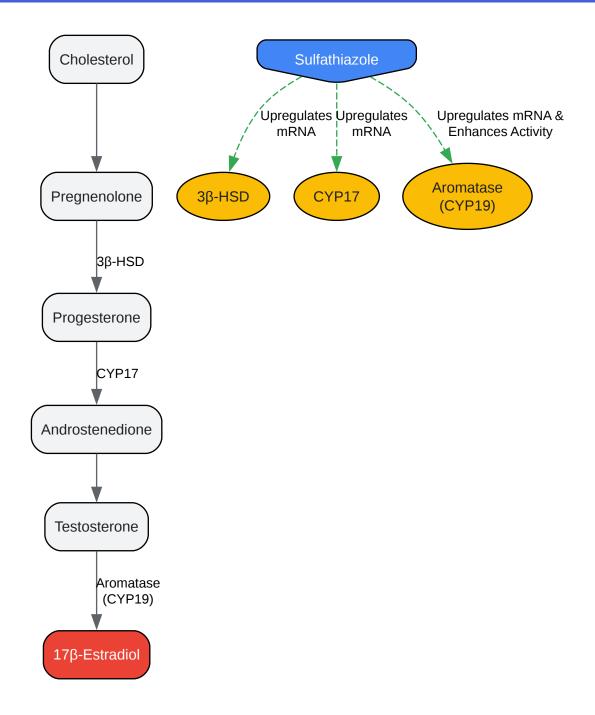


Fig. 2: Antibacterial mechanism of Sulfathiazole via competitive inhibition of DHPS.

## **Endocrine Disruption: Alteration of Steroidogenesis**

Recent research has identified Sulfathiazole as an endocrine-disrupting chemical (EDC). In vitro studies using the H295R human adrenal cell line have shown that sulfathiazole exposure leads to a significant increase in the production of  $17\beta$ -estradiol (E2).[5] This effect is attributed to the up-regulation of messenger RNA (mRNA) for key enzymes in the steroidogenic pathway, including  $3\beta$ -hydroxysteroid dehydrogenase ( $3\beta$ -HSD),  $17\alpha$ -hydroxylase/17,20-lyase (CYP17), and aromatase (CYP19).[5] The enhancement of aromatase activity, in particular, directly leads to the increased conversion of androgens (like testosterone) to estrogens (like estradiol).





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Fig. 3: Endocrine disruption pathway of Sulfathiazole in steroidogenesis.

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